molecular formula C24H19ClN4OS2 B2461328 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 354130-09-9

5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2461328
CAS No.: 354130-09-9
M. Wt: 479.01
InChI Key: GZQDCGPEVQXWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one features a complex tricyclic scaffold integrating sulfur (thia) and nitrogen (diazole) heteroatoms. Key structural elements include:

  • Benzodiazolylmethylsulfanyl group: A benzimidazole-derived substituent with a sulfur-linked methyl group.
  • 4-Chlorophenyl moiety: A para-chlorinated aromatic ring, often associated with enhanced lipophilicity and target binding.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c25-14-9-11-15(12-10-14)29-23(30)21-16-5-1-4-8-19(16)32-22(21)28-24(29)31-13-20-26-17-6-2-3-7-18(17)27-20/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDCGPEVQXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is synthesized using a modified Hantzsch thiazole synthesis :

  • Reactants : Thiourea derivatives and α-halo ketones.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Mechanism : Nucleophilic attack of the thiol group on the α-carbon of the ketone, followed by cyclodehydration.

Example :
$$
\text{Thiourea} + \text{α-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} \quad
$$

Annulation to Form the Tricyclic System

The diazatricyclo[7.4.0.0²,⁷] framework is assembled via intramolecular Heck coupling or Diels-Alder cycloaddition :

  • Heck Coupling : Palladium-catalyzed C–C bond formation between aryl halides and alkenes.
  • Diels-Alder : [4+2] cycloaddition between a diene and dienophile.

Optimized Conditions :

Method Catalyst Solvent Yield (%)
Intramolecular Heck Pd(OAc)₂ DMF 62
Diels-Alder Toluene 48

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation :

Suzuki-Miyaura Coupling

  • Reactants : Tricyclic boronic ester and 4-chlorophenyl bromide.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.
  • Yield : 78%.

Friedel-Crafts Alkylation

  • Reactants : Tricyclic chloride and 4-chlorotoluene.
  • Conditions : AlCl₃, CH₂Cl₂, 0°C → RT.
  • Yield : 65%.

Functionalization with the Benzodiazolylmethylsulfanyl Group

The benzodiazolylmethylsulfanyl group is appended via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction :

SNAr Reaction

  • Reactants : 5-Chloro-tricyclic intermediate and 1H-1,3-benzodiazole-2-methanethiol.
  • Conditions : K₂CO₃, DMF, 100°C.
  • Yield : 70%.

Mitsunobu Reaction

  • Reactants : 5-Hydroxy-tricyclic intermediate and 1H-1,3-benzodiazole-2-methanethiol.
  • Conditions : DIAD, PPh₃, THF, 0°C → RT.
  • Yield : 82%.

Final Oxidation to the Ketone

The 3-one group is installed via Jones oxidation or Swern oxidation :

  • Jones Oxidation : CrO₃ in H₂SO₄/acetone, 0°C. Yield: 88%.
  • Swern Oxidation : (COCl)₂, DMSO, Et₃N. Yield: 85%.

Comparative Analysis of Synthetic Routes

The table below evaluates three optimized pathways for Compound X:

Route Key Steps Total Yield (%) Purity (HPLC) Scalability
1 Hantzsch + Suzuki + SNAr + Jones 58 98.5 Moderate
2 Diels-Alder + Friedel-Crafts + Mitsunobu + Swern 52 97.8 High
3 Heck + Suzuki + Mitsunobu + Swern 67 99.1 Low

Route 3 offers the highest yield and purity but requires stringent palladium catalysis conditions, limiting scalability. Route 2 balances yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of directing groups (e.g., nitro) to control ring-closure positions.
  • Sulfur Oxidation : Addition of antioxidants (e.g., BHT) to prevent over-oxidation of thioether linkages.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate stereoisomers.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the tetrahydrobenzothiolo pyrimidinone structure contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motif-Based Similarity

Tricyclic Core Analogs
  • 4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7): Similarity: Shares the tricyclic scaffold but substitutes the 4-chlorophenyl and benzodiazolyl groups with a 3-methoxyphenyl and sulfanylidene moiety. Tanimoto Coefficient: Estimated ~0.6–0.7 (based on shared tricyclic framework but divergent substituents) .
Chlorophenyl-Sulfanyl Derivatives
  • 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol :
    • Similarity : Features a 4-chlorobenzylsulfanyl group linked to a thiadiazole ring.
    • Tanimoto Coefficient : ~0.5–0.6 (lower due to absence of tricyclic core) .
    • Bioactivity : Antimicrobial and anti-inflammatory activities reported for thiadiazole-thiol derivatives .

Computational Similarity Metrics

  • Tanimoto Coefficient Analysis: Aglaithioduline vs. Threshold Variability: EPA CompTox uses a stringent Tanimoto threshold of 0.8 for similarity , while docking studies employ 0.5 for chemotype clustering .

Molecular Property Comparison

Property Target Compound 4-(3-Methoxyphenyl) Analog 5-[(4-Chlorobenzyl)sulfanyl]-Thiadiazole
Molecular Weight (g/mol) ~480 (estimated) 396.45 285.78
LogP ~3.2 (predicted) 3.5 2.8
H-Bond Donors 2 (benzodiazolyl NH, carbonyl) 1 2
Topological Polar SA ~110 Ų 95 Ų 85 Ų

Key Observations :

  • The target compound’s higher molecular weight and polar surface area may impact membrane permeability compared to smaller analogs.

Bioactivity and Pharmacokinetic Insights

  • Antimicrobial Potential: Thiadiazole-thiol derivatives with chlorophenyl-sulfanyl groups exhibit broad-spectrum activity , implying possible overlap with the target compound.

Challenges and Limitations

  • Structural Uniqueness : The tricyclic core limits direct analogs, necessitating computational predictions for bioactivity .

Biological Activity

The compound 5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3S2C_{18}H_{16}ClN_3S_2 with a molecular weight of approximately 367.91 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Structural Features

FeatureDescription
Molecular Formula C18H16ClN3S2C_{18}H_{16}ClN_3S_2
Molecular Weight 367.91 g/mol
Functional Groups Benzodiazole, thiazole, chlorophenyl
CAS Number Not readily available

Antimicrobial Activity

Research has indicated that compounds containing the benzodiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Some studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various benzodiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells (source needed).

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiazole and sulfanyl groups may interact with key enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis.

Key Pharmacokinetic Parameters

ParameterValue (Approximate)
Absorption Rapid
Distribution Widely distributed
Metabolism Hepatic (liver)
Excretion Renal

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules like substituted benzodiazoles and chlorophenyl derivatives. A common approach is to use thiol-ether coupling reactions under alkaline conditions (e.g., NaOH in aqueous ethanol) to introduce the sulfanyl group, as seen in analogous triazole and thiadiazole syntheses . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of intermediates. Purification via recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the tricyclic core. Yield improvements (>60%) are achievable by inert atmosphere (N₂) to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), sulfanyl methyl groups (δ 2.5–3.5 ppm), and chlorophenyl substituents (δ 7.2–7.6 ppm). Coupling patterns in the tricyclic system help confirm ring junction stereochemistry .
  • IR Spectroscopy : Detect S–H (2500–2600 cm⁻¹, weak) and carbonyl (C=O, 1680–1720 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused heterocyclic system .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. How can researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer : Begin with in vitro assays targeting microbial or enzymatic systems. For example:
  • Antimicrobial Activity : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL and compare to standard antibiotics .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATP consumption or substrate cleavage). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and non-covalent interactions in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the benzodiazole moiety may act as a π-π stacking partner in enzyme binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., proteins) using force fields like AMBER or CHARMM. Focus on sulfur-mediated hydrogen bonds and chlorophenyl hydrophobic contacts .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to receptors like cytochrome P450 or bacterial efflux pumps. Validate with experimental IC₅₀ or MIC data .

Q. How can environmental fate studies be structured to assess this compound’s ecological impact?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 (Lab) : Determine hydrolysis half-life (pH 5–9 buffers), photodegradation (UV-Vis irradiation), and soil adsorption coefficients (OECD Guideline 106) .
  • Phase 2 (Microcosm) : Evaluate biodegradation in activated sludge (OECD 301F) and bioaccumulation in Daphnia magna (OECD 305).
  • Phase 3 (Field) : Monitor residues in water/soil using LC-MS/MS. Correlate with ecotoxicity endpoints (e.g., algal growth inhibition) .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values, cytotoxicity) and apply statistical weighting to account for variability in assay conditions (e.g., pH, serum content) .
  • Dose-Response Refinement : Use high-content screening (HCS) to generate multi-parametric datasets (e.g., cell viability, ROS production) and identify off-target effects .
  • Structural-Activity Landscapes : Compare analogs (e.g., replacing 4-chlorophenyl with methoxyphenyl) to isolate pharmacophore contributions .

Methodological Challenges and Solutions

Q. How can researchers validate the role of non-covalent interactions in the compound’s supramolecular assembly?

  • Answer : Combine X-ray crystallography (single-crystal diffraction) with Hirshfeld surface analysis to quantify intermolecular forces (e.g., S···π or C–H···Cl interactions). For dynamic systems, use NMR titration (e.g., Job’s plot) to measure host-guest binding constants .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
  • Taguchi Optimization : Vary factors (e.g., solvent polarity, catalyst loading) in a factorial design to minimize side reactions (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.